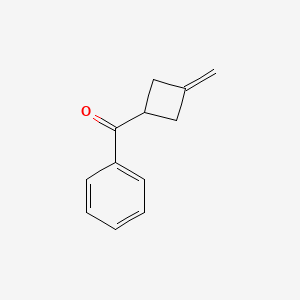
(3-Methylidenecyclobutyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylidenecyclobutyl)(phenyl)methanone is an organic compound with a unique structure that combines a cyclobutyl ring with a phenyl group and a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanone typically involves the reaction of cyclobutyl derivatives with phenylmethanone precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation, where cyclobutyl compounds react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
(3-Methylidenecyclobutyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel materials and investigation of reaction mechanisms.
Medicine: Explored for its potential in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in the study of biochemical pathways and the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(phenyl)methanone: Similar structure but lacks the methylidene group.
Benzoylcyclobutane: Contains a cyclobutyl ring and a benzoyl group but differs in the positioning of the functional groups.
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanone is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for the exploration of novel reaction mechanisms and the development of materials with unique characteristics.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3-methylidenecyclobutyl)-phenylmethanone |
InChI |
InChI=1S/C12H12O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
ZBOVRYYATJPHPO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















